1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
Description
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Properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c1-8-3-2-4-11(15-8)14(19)13(18)9-5-6-10-12(7-9)17-20-16-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKSIHGTNYPHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,1,3-benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione is a heterocyclic compound that exhibits a range of biological activities. This article synthesizes available research findings on its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.3 g/mol. The compound features a benzothiadiazole moiety, which is known for its diverse pharmacological properties.
Antitumor Activity
Research indicates that derivatives of benzothiadiazole exhibit significant antitumor properties. For instance, studies have shown that compounds containing the benzothiadiazole structure can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study involving various benzothiadiazole derivatives, it was found that specific substitutions on the benzothiadiazole ring enhance antitumor activity through modulation of signaling pathways associated with cell survival and apoptosis .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects. Research suggests that it exhibits activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress within cells, leading to apoptosis.
- Modulation of Signaling Pathways : The interaction with various cellular signaling pathways is critical for its antitumor and antimicrobial effects.
Comparative Studies
Comparative studies with other compounds in the same class have shown that modifications to the benzothiadiazole core can significantly influence biological activity. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
